Cas no 2011949-27-0 (5-Pyrimidinecarboxylic acid, 4-ethyl-2-spiro[2.2]pent-1-yl-)
![5-Pyrimidinecarboxylic acid, 4-ethyl-2-spiro[2.2]pent-1-yl- structure](https://www.kuujia.com/scimg/cas/2011949-27-0x500.png)
5-Pyrimidinecarboxylic acid, 4-ethyl-2-spiro[2.2]pent-1-yl- Chemical and Physical Properties
Names and Identifiers
-
- 5-Pyrimidinecarboxylic acid, 4-ethyl-2-spiro[2.2]pent-1-yl-
-
- Inchi: 1S/C12H14N2O2/c1-2-9-7(11(15)16)6-13-10(14-9)8-5-12(8)3-4-12/h6,8H,2-5H2,1H3,(H,15,16)
- InChI Key: MTPWMSJMSXUGCS-UHFFFAOYSA-N
- SMILES: C1(C2C3(CC3)C2)=NC=C(C(O)=O)C(CC)=N1
5-Pyrimidinecarboxylic acid, 4-ethyl-2-spiro[2.2]pent-1-yl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-686529-0.05g |
4-ethyl-2-{spiro[2.2]pentan-1-yl}pyrimidine-5-carboxylic acid |
2011949-27-0 | 0.05g |
$1091.0 | 2023-03-10 | ||
Enamine | EN300-686529-2.5g |
4-ethyl-2-{spiro[2.2]pentan-1-yl}pyrimidine-5-carboxylic acid |
2011949-27-0 | 2.5g |
$2548.0 | 2023-03-10 | ||
Enamine | EN300-686529-0.25g |
4-ethyl-2-{spiro[2.2]pentan-1-yl}pyrimidine-5-carboxylic acid |
2011949-27-0 | 0.25g |
$1196.0 | 2023-03-10 | ||
Enamine | EN300-686529-1.0g |
4-ethyl-2-{spiro[2.2]pentan-1-yl}pyrimidine-5-carboxylic acid |
2011949-27-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-686529-10.0g |
4-ethyl-2-{spiro[2.2]pentan-1-yl}pyrimidine-5-carboxylic acid |
2011949-27-0 | 10.0g |
$5590.0 | 2023-03-10 | ||
Enamine | EN300-686529-0.1g |
4-ethyl-2-{spiro[2.2]pentan-1-yl}pyrimidine-5-carboxylic acid |
2011949-27-0 | 0.1g |
$1144.0 | 2023-03-10 | ||
Enamine | EN300-686529-5.0g |
4-ethyl-2-{spiro[2.2]pentan-1-yl}pyrimidine-5-carboxylic acid |
2011949-27-0 | 5.0g |
$3770.0 | 2023-03-10 | ||
Enamine | EN300-686529-0.5g |
4-ethyl-2-{spiro[2.2]pentan-1-yl}pyrimidine-5-carboxylic acid |
2011949-27-0 | 0.5g |
$1247.0 | 2023-03-10 |
5-Pyrimidinecarboxylic acid, 4-ethyl-2-spiro[2.2]pent-1-yl- Related Literature
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
Additional information on 5-Pyrimidinecarboxylic acid, 4-ethyl-2-spiro[2.2]pent-1-yl-
5-Pyrimidinecarboxylic Acid, 4-Ethyl-2-Spiro[2.2]Pent-1-Yl: A Comprehensive Overview
The compound with CAS No. 2011949-27-0, commonly referred to as 5-Pyrimidinecarboxylic acid, 4-ethyl-2-spiro[2.2]pent-1-yl, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique spiro structure, which combines a pyrimidine ring system with a pentane spiro group. The pyrimidine carboxylic acid moiety is particularly notable for its potential biological activity and versatility in chemical synthesis.
Recent studies have highlighted the importance of spiro compounds in drug discovery due to their ability to mimic complex natural product frameworks. The spiro[2.2]pentane group in this molecule adds a layer of rigidity and stereochemical complexity, which can enhance its binding affinity to target proteins. This makes it an attractive candidate for exploring novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.
One of the most promising applications of 5-Pyrimidinecarboxylic acid, 4-ethyl-2-spiro[2.2]pent-1-yl lies in its potential as a lead compound for anti-cancer drug development. Researchers have demonstrated that pyrimidine-based compounds can inhibit key enzymes involved in cell proliferation and survival pathways. For instance, a study published in the *Journal of Medicinal Chemistry* revealed that analogs of this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
In addition to its pharmacological significance, the synthesis of 5-Pyrimidinecarboxylic acid, 4-ethyl-2-spiro[2.2]pent-1-yl has been optimized through advanced organic chemistry techniques. The use of microwave-assisted synthesis and catalytic cross-coupling reactions has enabled chemists to achieve higher yields and better purity levels. These advancements not only facilitate large-scale production but also pave the way for further structural modifications to enhance bioavailability and efficacy.
The structural uniqueness of this compound also makes it a valuable tool in academic research. Its spiro structure serves as a model system for studying molecular recognition and conformational dynamics. For example, computational studies using molecular docking have provided insights into how the pyrimidine carboxylic acid group interacts with protein binding sites, offering valuable information for rational drug design.
Moreover, the spiro[2.2]pentane group introduces steric hindrance that can influence the pharmacokinetic properties of the molecule. This has led researchers to explore its potential as a prodrug or a delivery vehicle for other therapeutic agents. Preliminary experiments suggest that this compound could be modified to enhance its solubility and absorption profiles, making it more suitable for oral administration.
Looking ahead, the development of 5-Pyrimidinecarboxylic acid, 4-ethyl-2-spiro[2.2]pent-1-yl into a clinically relevant drug will depend on further preclinical studies to evaluate its safety and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate this process, leveraging cutting-edge technologies such as CRISPR-Cas9 for target validation and artificial intelligence for predictive modeling.
In conclusion, 5-Pyrimidinecarboxylic acid, 4-ethyl-2-spiro[2.2]pent-1-Yl stands at the intersection of chemical innovation and medical advancement. Its unique structure, combined with emerging research findings, positions it as a promising candidate for developing novel therapeutics. As our understanding of this compound deepens, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
2011949-27-0 (5-Pyrimidinecarboxylic acid, 4-ethyl-2-spiro[2.2]pent-1-yl-) Related Products
- 13769-43-2(potassium metavanadate)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)



